molecular formula C22H29N5O2 B2918871 1-[(3-methoxyphenyl)methyl]-3-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]urea CAS No. 1904201-67-7

1-[(3-methoxyphenyl)methyl]-3-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]urea

Cat. No.: B2918871
CAS No.: 1904201-67-7
M. Wt: 395.507
InChI Key: PEPSFZBCUFFSQF-UHFFFAOYSA-N
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Description

1-[(3-methoxyphenyl)methyl]-3-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]urea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a methoxyphenyl group, a tetrahydrocinnolinyl group, and a piperidinyl group linked through a urea moiety. Its intricate structure suggests potential biological and chemical activities, making it a subject of interest in research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-methoxyphenyl)methyl]-3-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the methoxyphenylmethyl intermediate, followed by the formation of the tetrahydrocinnolinyl intermediate. These intermediates are then coupled with a piperidinyl derivative under specific reaction conditions to form the final urea compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound in bulk quantities suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

1-[(3-methoxyphenyl)methyl]-3-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]urea can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The urea moiety can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenyl group may yield quinones, while reduction of the urea moiety may produce primary or secondary amines.

Scientific Research Applications

1-[(3-methoxyphenyl)methyl]-3-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]urea has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3-methoxyphenyl)methyl]-3-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **1-[(3-methoxyphenyl)methyl]-3-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]amine
  • **1-[(3-methoxyphenyl)methyl]-3-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]carbamate

Uniqueness

1-[(3-methoxyphenyl)methyl]-3-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]urea stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

1-[(3-methoxyphenyl)methyl]-3-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O2/c1-29-19-7-4-5-16(13-19)15-23-22(28)24-18-9-11-27(12-10-18)21-14-17-6-2-3-8-20(17)25-26-21/h4-5,7,13-14,18H,2-3,6,8-12,15H2,1H3,(H2,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEPSFZBCUFFSQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)NC2CCN(CC2)C3=NN=C4CCCCC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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